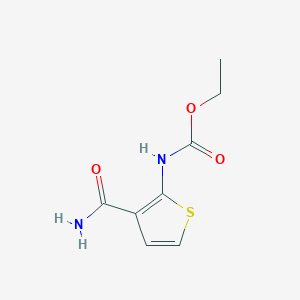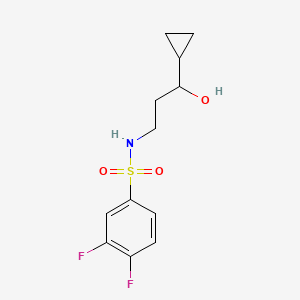
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the immune system.
Applications De Recherche Scientifique
Kinetic and Structural Studies
- N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide and similar compounds have been studied for their kinetic properties and structural interactions. For example, a study on the decomposition of N-hydroxybenzenesulfonamide in alkaline solution provided insights into the kinetic aspects of similar compounds (Bonner & Ko, 1992).
Anticancer Research
- Sulfonamide compounds, including derivatives of N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide, have been investigated for their potential as anticancer agents. For instance, a study identified certain sulfonamides as cell cycle inhibitors in cancer cell lines, leading to their advancement into clinical trials (Owa et al., 2002). Another study demonstrated the anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways in tumor cell lines (Gul et al., 2018).
Synthesis and Chemical Reactions
- Research on N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide has also focused on its synthesis and participation in various chemical reactions. A study on the difluoroaminosulfonylation of styrenes with N,N-difluorobenzenesulfonamide highlighted novel reaction processes (Zhang & Yang, 2021). Similarly, research on the Lewis acid-catalyzed reactions of N-(4-hydroxy-4,4-diarylbut-2-ynyl)-4-methyl-N-prop-2-ynylbenzenesulfonamides revealed new pathways for synthesizing polycyclic compounds (Yao & Shi, 2009).
Carbonic Anhydrase Inhibition
- The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives has been a significant area of study, relevant to various therapeutic applications. Research has shown that these compounds can act as inhibitors of different isoforms of carbonic anhydrase, which is crucial in understanding their potential therapeutic uses (Pala et al., 2014).
Propriétés
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-4-3-9(7-11(10)14)19(17,18)15-6-5-12(16)8-1-2-8/h3-4,7-8,12,15-16H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSJIZBWGZEYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

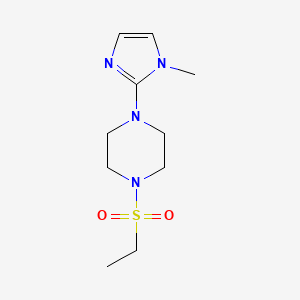
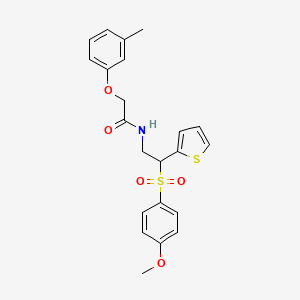
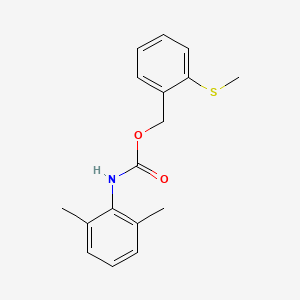

![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)
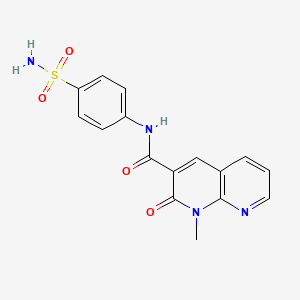
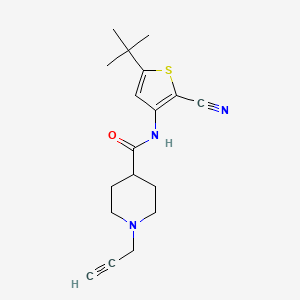
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)
![7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363362.png)
![N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2363363.png)
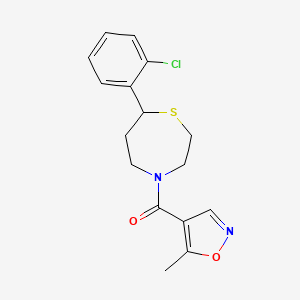
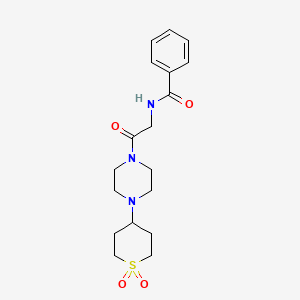
![5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B2363367.png)
